molecular formula C10H8N2O3 B2501828 Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate CAS No. 330558-59-3

Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate

Cat. No.: B2501828
CAS No.: 330558-59-3
M. Wt: 204.185
InChI Key: MFRGXLRFFUONRQ-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate is a high-purity chemical building block supplied for research purposes. This compound features a molecular formula of C10H8N2O3 and is part of the important class of isoxazole-based molecules . Isoxazole scaffolds are recognized as a crucial category of heterocyclic compounds with wide-ranging applications in pharmaceutical development and modern drug development . The pyridin-3-yl moiety acts as a common bioisostere, which can enhance the pharmacokinetic properties and stability of potential drug candidates . Researchers value this compound as a versatile intermediate for constructing more complex molecules, particularly in the exploration of new antimicrobial agents and other therapeutic areas. The integration of such heterocyclic cores is a key strategy in medicinal chemistry for designing novel active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-pyridin-3-yl-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)9-5-8(12-15-9)7-3-2-4-11-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRGXLRFFUONRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330558-59-3
Record name methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid with an appropriate oxazole precursor in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as toluene or dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced pyridine-oxazole compounds.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that compounds similar to methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate exhibit antimicrobial properties. For instance, derivatives containing the pyridine moiety have shown effectiveness against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These findings suggest that the compound could serve as a lead for developing new antibiotics .

Anticancer Potential
this compound has demonstrated promising anticancer activity. A study evaluated its effects on MDA-MB-453 breast cancer cells, revealing that it inhibited cell proliferation with a GI50 value comparable to known anticancer agents. The presence of the pyridine ring was noted to enhance potency compared to other structural analogs .

Pharmacological Applications

Human Constitutive Androstane Receptor Activation
Recent studies have identified that derivatives of oxazole compounds can activate the human constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and detoxification. This compound may interact with CAR, leading to increased expression of drug-metabolizing enzymes, thereby enhancing the pharmacokinetic profiles of co-administered drugs .

Nicotinamide Adenine Dinucleotide Biosynthesis
The compound has been investigated for its role in activating nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways. Increased NAD+ levels are associated with enhanced cellular metabolism and energy production, making it a candidate for further exploration in metabolic disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the pyridine ring and oxazole core have been systematically studied to identify modifications that enhance biological activity while minimizing toxicity .

Case Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against multiple strains of bacteria, suggesting its potential as a new antibiotic lead.

Case Study 2: Cancer Cell Proliferation Inhibition
A series of experiments conducted on MDA-MB-453 cells showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural analogues, highlighting substituent variations and molecular properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate Pyridin-3-yl C₁₀H₈N₂O₃* 204.19 (calculated) Nitrogen-rich aromatic substituent -
Methyl 3-(3-methoxyphenyl)-1,2-oxazole-5-carboxylate 3-Methoxyphenyl C₁₂H₁₁NO₄ 233.22 Intermediate for HSD17B13 inhibitors
Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate 3-Bromophenyl C₁₁H₈BrNO₃ 298.10 Bromine enables further functionalization
Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate Benzyloxy C₁₂H₁₁NO₄ 233.22 Ether linkage introduces steric bulk
Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate 4-Chlorophenyl C₁₁H₈ClNO₃ 237.64 Electron-withdrawing chlorine substituent
Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate 3-Fluorophenyl (dihydro) C₁₁H₁₀FNO₃ 223.20 Partially saturated oxazole ring
Methyl 5-(trimethylsilyl)-1,2-oxazole-3-carboxylate Trimethylsilyl C₈H₁₃NO₃Si 199.28 Silicon-based steric protection
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine 3-Methyl-1,2,4-oxadiazole C₈H₇N₃O 161.16 Oxadiazole heterocycle (different ring)
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Pyridin-3-yl (pyrazole) C₁₁H₁₁N₃O₂ 217.22 Pyrazole core with adjacent nitrogens

Physicochemical Properties

  • Solubility : The pyridinyl substituent enhances water solubility compared to phenyl derivatives due to hydrogen-bonding capability. For example, methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (hydrophobic chlorine substituent) lacks solubility data but is presumed less polar than the pyridinyl variant .
  • Thermal Stability : Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate has a boiling point of 381.5°C, suggesting moderate thermal stability . The pyridinyl variant’s stability may be comparable but influenced by nitrogen’s electron-withdrawing effects.

Biological Activity

Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring fused with an oxazole ring and a carboxylate group. This unique structure contributes to its diverse biological activities. The compound can be synthesized through various chemical pathways, often serving as a building block for more complex molecules in drug development.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

The MIC values indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research indicates that it may inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that the compound significantly reduced cell viability in human cancer cell lines such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)18

These findings suggest that this compound could be developed into a novel anticancer therapeutic .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may act as an enzyme inhibitor or receptor modulator, leading to alterations in cellular signaling pathways. For example, it has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with low cytotoxicity towards human cells. The study concluded that further investigation into its mechanism of action could lead to new therapeutic options for treating bacterial infections .

Study on Anticancer Activity

Another research article highlighted the anticancer effects of this compound on various cancer cell lines. The study found that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. This suggests its potential use in developing targeted cancer therapies .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step procedures, including cyclization and esterification reactions. For example, the pyridinyl and oxazole moieties may be assembled via [3+2] cycloaddition or condensation reactions. Key intermediates, such as 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole derivatives, are often precursors, followed by carboxylation and methylation steps . Reaction optimization should focus on solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts (e.g., Lewis acids). Monitoring via HPLC or LCMS (e.g., retention time analysis as in ) ensures intermediate purity.

Q. How can the molecular structure and purity of this compound be characterized?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. This is critical for resolving stereochemical ambiguities and confirming the oxazole-pyridine linkage .
  • Spectroscopic methods :
    • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic protons (pyridine/oxazole) and ester carbonyl signals.
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 219.06 for C10_{10}H9_{9}N2_2O3_3).
  • Purity assessment : HPLC with UV detection (e.g., 1.25-minute retention time under SQD-FA05 conditions as in ).

Q. What safety precautions are advised given limited toxicological data?

While specific toxicity data for this compound are unavailable, structural analogs (e.g., ethyl pyrazole carboxylates) suggest handling it as a potential irritant. Recommended precautions:

  • Use PPE (gloves, goggles, lab coats) during synthesis and handling .
  • Avoid inhalation and skin contact; work in a fume hood.
  • Dispose of waste via licensed chemical disposal services, as advised for similar heterocyclic esters .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structure refinement?

Disorder in the pyridine or oxazole rings may arise from dynamic conformational changes. Strategies include:

  • Multi-temperature crystallography : Collect data at 100 K to reduce thermal motion artifacts.
  • SHELXL restraints : Apply similarity restraints (SIMU, DELU) to manage anisotropic displacement parameters .
  • Twinned data refinement : Use SHELXE for high-symmetry space groups if twinning is suspected .

Q. What methodologies are suitable for studying its interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors/enzymes (e.g., KD values).
  • Molecular docking : Pair with crystallographic data to model interactions, leveraging software like AutoDock Vina.
  • Enzyme inhibition assays : Monitor activity changes in target enzymes (e.g., kinases) using fluorogenic substrates .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Microwave-assisted synthesis : Reduces reaction time and side-product formation (e.g., from 12 hours to 30 minutes).
  • Flow chemistry : Enhances reproducibility for esterification steps.
  • Catalyst screening : Test Pd/Cu systems for coupling reactions, as used in analogous triazole syntheses .

Q. What analytical techniques are effective for resolving data discrepancies in purity assessments?

  • Combined chromatography : Use UPLC-MS to cross-validate HPLC and LCMS results.
  • Elemental analysis : Confirm C/H/N ratios to detect impurities not visible via spectroscopy.
  • Batch-to-batch comparison : Statistically analyze purity across syntheses (e.g., 95% purity as in vs. 98% in optimized routes).

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

StepConditionsMonitoring MethodYield (%)Reference
CycloadditionDMF, 80°C, 6hTLC (Rf = 0.4 in EtOAc)65
EsterificationMeOH, H2_2SO4_4, reflux, 3hHPLC (Retention time)78
PurificationColumn chromatography (SiO2_2)UV-Vis (254 nm)95

Q. Table 2. Common Analytical Signatures

TechniqueKey Data PointsInterpretation
1H^1H NMR (CDCl3_3)δ 8.5–8.7 (pyridine-H), δ 6.5 (oxazole-H)Confirms aromatic rings
HRMS (ESI+)m/z 219.06 [M+H]+Validates molecular ion
XRDSpace group P21_1/c, Z = 4Resolves stereochemistry

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